molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5

6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

Cat. No. B1282476
M. Wt: 215 g/mol
InChI Key: VQPBRWIFFBIRRP-UHFFFAOYSA-N
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Patent
US04822794

Procedure details

To a suspension of 4.7 g of 6-bromo-oxazolo[4,5-b]-pyridin-2(3H)-one (0.022 mole) in 90 ml of THF is added 24 ml of LiN(TMS)2 (0.024 mole) in THF. The homogenous solution is maintained under nitrogen at room temperature for 20 min., 3.03 g (0.024 mole) of dimethylsulfate is added and the reaction mixture allowed to stir overnight. The reaction mixture is then quenched with 20 ml of sat. ammonium chloride and extracted with 3×80 ml ethyl acetate.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[O:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.[Li]N([Si](C)(C)C)[Si](C)(C)[CH3:15].COS(OC)(=O)=O>C1COCC1>[CH3:15][N:8]1[C:5]2=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=[C:4]2[O:10][C:9]1=[O:11]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(O2)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
[Li]N([Si](C)(C)C)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is then quenched with 20 ml of sat. ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×80 ml ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1C(OC=2C1=NC=C(C2)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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